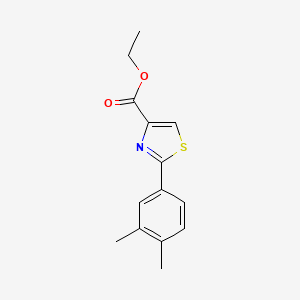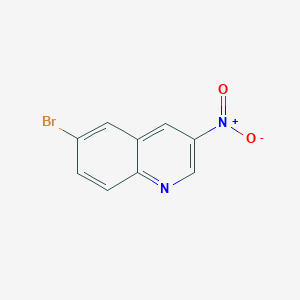
Ethanethioic acid, S,S-(2,3-dihydroxy-1,4-butanediyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanethioic acid, S,S-(2,3-dihydroxy-1,4-butanediyl) ester is a chemical compound with the molecular formula C8H14O4S2 and a molecular weight of 238.3 g/mol. This compound is characterized by the presence of ethanethioate groups and oxidanyl groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethioic acid, S,S-(2,3-dihydroxy-1,4-butanediyl) ester typically involves the esterification of ethanethioic acid with a dihydroxybutyl derivative. The reaction conditions often include the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, ensures that the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanethioic acid, S,S-(2,3-dihydroxy-1,4-butanediyl) ester undergoes various chemical reactions, including:
Oxidation: The oxidanyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The ethanethioate groups can undergo nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include oxidized derivatives such as ketones and carboxylic acids, reduced derivatives such as alcohols, and substituted derivatives depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
Ethanethioic acid, S,S-(2,3-dihydroxy-1,4-butanediyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethanethioic acid, S,S-(2,3-dihydroxy-1,4-butanediyl) ester involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include oxidative stress pathways, signaling pathways, and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Ethanethioic acid, S,S-(2,3-dihydroxy-1,4-butanediyl) ester include:
S,S-(2,3-dihydroxy-1,4-butanediyl) ester ethanethioic acid: This compound shares similar structural features and chemical properties.
This compound: Another compound with similar functional groups and reactivity.
Eigenschaften
CAS-Nummer |
37180-64-6 |
|---|---|
Molekularformel |
C8H14O4S2 |
Molekulargewicht |
238.3 g/mol |
IUPAC-Name |
O-(4-ethanethioyloxy-2,3-dihydroxybutyl) ethanethioate |
InChI |
InChI=1S/C8H14O4S2/c1-5(13)11-3-7(9)8(10)4-12-6(2)14/h7-10H,3-4H2,1-2H3 |
InChI-Schlüssel |
HPGDXQHSTBVGQD-UHFFFAOYSA-N |
SMILES |
CC(=S)OCC(C(COC(=S)C)O)O |
Kanonische SMILES |
CC(=S)OCC(C(COC(=S)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Ethyl 3-iodo-8-nitroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1503101.png)






